molecular formula C24H28N4O5S B3001503 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide CAS No. 894002-06-3

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B3001503
CAS No.: 894002-06-3
M. Wt: 484.57
InChI Key: XVTZLTYJIRIJFC-UHFFFAOYSA-N
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Description

2-(1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a synthetic indole-acetamide derivative characterized by a diethylaminoethyl substituent at the indole N1-position and a 4-sulfamoylphenethyl group at the acetamide nitrogen. This compound shares structural motifs with several pharmacologically active indole-based molecules, including kinase inhibitors, antimicrobial agents, and anticancer compounds.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-3-27(4-2)22(29)16-28-15-20(19-7-5-6-8-21(19)28)23(30)24(31)26-14-13-17-9-11-18(12-10-17)34(25,32)33/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,26,31)(H2,25,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZLTYJIRIJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of carbonic anhydrases affects the hydration of carbon dioxide (CO2) , a reaction that these enzymes catalyze. This can have downstream effects on various biochemical pathways, particularly those involved in tumor growth and survival .

Result of Action

The inhibition of carbonic anhydrases IX and XII by this compound can lead to a decrease in tumor growth and survival. This is due to the role of these enzymes in maintaining the pH balance within tumors, promoting their growth and survival.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of carbonic anhydrases and, consequently, the efficacy of their inhibitors. Additionally, the compound’s stability could be affected by factors such as temperature and the presence of other substances in the environment.

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to an acetamide group, further substituted with a diethylamino side chain and a sulfamoylphenethyl group. Its molecular formula is C23H29N3O4SC_{23}H_{29}N_{3}O_{4}S, with a molecular weight of approximately 445.57 g/mol. The unique combination of functional groups is believed to enhance its biological activity compared to simpler analogs.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Diethylamino Group : This is achieved through a nucleophilic substitution reaction.
  • Formation of the Sulfamoylphenethyl Moiety : This involves an amide coupling reaction with sulfamoylphenethyl derivatives.

The synthetic routes require careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with IC50 values indicating effective inhibition at low concentrations.

Cell LineIC50 (µM)Mechanism
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Inhibits tubulin polymerization

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the sulfamoyl group is thought to contribute to its antibacterial mechanism by interfering with bacterial folate synthesis.

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways related to cell growth and inflammation.

Case Studies

Recent case studies highlight the potential of this compound in drug development:

  • Combination Therapy : In studies where it was used in combination with existing chemotherapeutics, enhanced efficacy was observed, suggesting synergistic effects.
  • Molecular Docking Studies : Computational studies have identified potential binding sites on target proteins, providing insights into its mechanism of action.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow chemists to modify and explore various derivatives that could lead to new chemical entities with desired properties.

Biology

Research has indicated that this compound may interact with biological macromolecules, making it a candidate for studies related to enzyme inhibition and receptor modulation. Its potential as a biochemical probe can help elucidate cellular processes and pathways.

Medicine

The therapeutic potential of this compound is significant, especially concerning:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, offering a new avenue for treating conditions characterized by excessive inflammation.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cells are ongoing, with promising results indicating it may induce apoptosis in specific cancer types.

Industry

In industrial applications, this compound can be utilized in the development of advanced materials, particularly those requiring specific electronic or optical properties. Its unique chemical structure may also facilitate the creation of novel chemical processes.

Comparative Data Table

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for complex moleculesFacilitates synthesis of novel compounds
BiologyInteraction with macromoleculesInsights into cellular functions
MedicineAnti-inflammatory and anticancer activitiesNew therapeutic options
IndustryDevelopment of advanced materialsInnovations in material science

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of the compound on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of intrinsic pathways, making it a candidate for further development as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally analogous indole-acetamides, focusing on substituent effects, biological activities, and synthetic methodologies.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Features Biological Activity Synthesis Method Reference
Target Compound :
2-(1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide
- Diethylaminoethyl at indole N1
- 4-Sulfamoylphenethyl at acetamide N
- Polar sulfamoyl group enhances solubility
- Diethylaminoethyl may improve membrane permeability
Not reported (theoretical: kinase inhibition, antimicrobial) Likely via oxalyl chloride-mediated coupling of indole intermediates with amines (analogous to )
Indibulin
(CAS 204205-90-3)
- 4-Chlorobenzyl at indole N1
- Pyridin-4-yl at acetamide N
- Chlorobenzyl enhances lipophilicity
- Pyridinyl may aid π-π stacking
Anticancer (microtubule destabilizer) Coupling of indole-glyoxyl chloride with pyridinylamine
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
(CAS 185391-33-7)
- 4-Fluorobenzyl at acetamide N - Fluorine improves metabolic stability
- Compact structure
Not reported (potential CNS activity) Amidation of indole-glyoxylic acid with 4-fluorobenzylamine
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides - Adamantane at indole C2
- Varied amines at acetamide N
- Bulky adamantane enhances rigidity and hydrophobic interactions Antimicrobial (against S. aureus, E. coli) Oxalyl chloride reaction with adamantane-indole intermediates, followed by amine coupling
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide - Azepanyl-ethyl at indole N1
- Thioacetamide linker
- Sulfur linker may modulate redox activity
- Azepanyl increases basicity
Not reported (theoretical: protease inhibition) Thiol-alkylation of indole derivatives with chloroacetamide intermediates

Key Differences and Implications

Substituent Impact on Solubility :

  • The target compound’s 4-sulfamoylphenethyl group introduces a polar sulfonamide moiety, likely improving aqueous solubility compared to Indibulin’s chlorobenzyl or adamantane-based analogues .
  • In contrast, fluorobenzyl () and adamantane () substituents prioritize lipophilicity, favoring blood-brain barrier penetration or membrane interaction .

Biological Activity Trends :

  • Adamantane-containing derivatives () exhibit broad-spectrum antimicrobial activity, attributed to hydrophobic interactions with bacterial membranes .
  • Indibulin’s pyridinyl and chlorobenzyl groups align with microtubule-targeting agents, suggesting the target compound’s sulfamoylphenethyl group could similarly modulate kinase or receptor binding .

Synthetic Methodologies: Most analogues (e.g., ) are synthesized via oxalyl chloride activation of indole-glyoxylic acid intermediates, followed by coupling with amines. The target compound likely follows this route, with diethylaminoethyl and sulfamoylphenethyl groups introduced in stepwise functionalization .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide?

Methodological Answer : The synthesis of structurally related acetamide derivatives typically involves multi-step reactions, including amide coupling, alkylation, and purification via chromatography. For example:

  • Reagent Selection : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as demonstrated in the synthesis of N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide .
  • Reaction Conditions : Conduct reactions in anhydrous solvents (e.g., dichloromethane) at 0–30°C to control exothermic side reactions .
  • Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate pure compounds .
  • Monitoring : Track reaction progress using TLC with hexane:ethyl acetate (9:3) as the mobile phase .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, indole protons typically appear at δ 7.1–7.7 ppm, while sulfonamide protons resonate near δ 7.5–8.0 ppm .
    • Mass Spectrometry : Use ESI/APCI(+) to confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and rule out impurities .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methylene chloride) to determine bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds forming R₂²(10) motifs) .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s reaction mechanisms and electronic properties?

Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s approach combines computational and experimental data to optimize reaction conditions .
  • Electronic Properties : Calculate HOMO/LUMO energies to predict reactivity sites, particularly the indole and sulfamoyl groups, using software like Gaussian or ORCA.
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability under experimental conditions.

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer :

  • Case Study : If NMR suggests planar amide geometry but crystallography shows steric distortion (e.g., dihedral angles >60°), reconcile by:
    • Dynamic Effects : NMR captures time-averaged conformers, while X-ray provides static snapshots .
    • Temperature/Polarity : Compare spectra at varying temps (e.g., 298 K vs. 100 K) to detect conformational flexibility.
  • Validation : Cross-reference with IR (amide I/II bands) and Raman spectroscopy to confirm hydrogen-bonding patterns.

Q. What statistical strategies are effective for optimizing reaction yields and purity?

Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example:
    • Central Composite Design : Optimize temperature (25–50°C) and stoichiometry (1:1 to 1:1.5) for maximal yield .
    • Response Surface Methodology : Model interactions between reaction time and pH.
  • Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) and generate contour plots for visual optimization.

Q. How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer :

  • In Vitro Assays :
    • Target Binding : Use surface plasmon resonance (SPR) to measure affinity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
    • Cellular Uptake : Label with fluorescent tags (e.g., FITC) and quantify via flow cytometry in cancer cell lines .
  • Control Experiments : Compare with structurally similar analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to isolate the sulfamoyl group’s role .

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